Pazufloxacin

Description

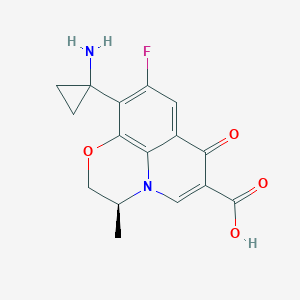

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGMUUZPGZWTRP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046697 | |

| Record name | Pazufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127045-41-4 | |

| Record name | Pazufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127045-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pazufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pazufloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pazufloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazufloxacin, a potent fluoroquinolone antibiotic, exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with DNA gyrase. It includes a compilation of available quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Introduction: The Role of DNA Gyrase and Fluoroquinolone Intervention

Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. This heterotetrameric enzyme is composed of two GyrA and two GyrB subunits (GyrA2B2). The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.

Fluoroquinolones, including this compound, represent a critical class of antibiotics that specifically inhibit the activity of bacterial type II topoisomerases. Their mechanism of action involves the formation of a stable ternary complex with the enzyme and DNA. This complex traps the enzyme in its cleavage-competent state, leading to an accumulation of double-strand DNA breaks and ultimately, cell death.

Mechanism of Action of this compound on DNA Gyrase

This compound, like other fluoroquinolones, interrupts the catalytic cycle of DNA gyrase. The key steps in its mechanism of action are:

-

Binding to the Gyrase-DNA Complex: this compound intercalates into the DNA at the site of cleavage and interacts with specific residues of the GyrA and GyrB subunits. This binding occurs after the GyrA subunits have created a double-strand break in the DNA.

-

Stabilization of the Cleavage Complex: The presence of this compound stabilizes the covalent intermediate where the GyrA subunits are covalently linked to the 5' ends of the broken DNA. This prevents the re-ligation of the DNA strands.

-

Inhibition of DNA Supercoiling: By locking the enzyme in the cleavage complex, this compound effectively inhibits the supercoiling activity of DNA gyrase.

-

Induction of DNA Damage: The accumulation of these stalled cleavage complexes is recognized by the cell as DNA damage, triggering the SOS response and ultimately leading to apoptosis.

This compound is classified as a dual-targeting quinolone, meaning it effectively inhibits both DNA gyrase and topoisomerase IV. The specific activity against each enzyme can vary depending on the bacterial species.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against DNA gyrase is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Staphylococcus aureus | DNA Gyrase | Not explicitly stated, but classified as a Type III quinolone with a Topo IV/Gyrase IC50 ratio of ~2 | [1] |

| Staphylococcus aureus | Topoisomerase IV | Not explicitly stated, but classified as a Type III quinolone with a Topo IV/Gyrase IC50 ratio of ~2 | [1] |

| Escherichia coli | DNA Gyrase | Data not available in the provided search results | |

| Streptococcus pneumoniae | DNA Gyrase | Data not available in the provided search results |

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer (typically 35-50 mM Tris-HCl pH 7.5, 24-100 mM KCl, 4-10 mM MgCl₂, 2 mM DTT, 1-1.8 mM spermidine, 1 mM ATP, and 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of this compound.

-

Add purified DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA supercoiling.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution containing SDS and EDTA.

-

-

Analysis:

-

Separate the supercoiled and relaxed forms of the plasmid DNA by agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each drug concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.

-

DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent DNA-gyrase complex, leading to an accumulation of cleaved DNA.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Add purified DNA gyrase.

-

-

Incubation:

-

Incubate the mixtures at 37°C for a specific time to allow for the formation of the cleavage complex.

-

-

Protein Denaturation and Digestion:

-

Add SDS to denature the gyrase, trapping the covalent complex.

-

Add a protease (e.g., proteinase K) to digest the enzyme, releasing the linearized plasmid DNA.

-

-

Analysis:

-

Separate the linear, supercoiled, and nicked forms of the plasmid DNA by agarose gel electrophoresis.

-

Visualize and quantify the amount of linear DNA, which corresponds to the amount of stabilized cleavage complex.

-

Logical Relationship of this compound's Dual-Targeting Activity

Conclusion

This compound's potent antibacterial activity stems from its effective inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, it introduces lethal double-strand breaks in the bacterial chromosome. The dual-targeting nature of this compound is a key attribute that contributes to its broad spectrum of activity and may help to mitigate the development of resistance. This technical guide provides a foundational understanding of the molecular interactions and experimental methodologies crucial for the continued research and development of fluoroquinolone antibiotics. Further studies are warranted to elucidate the precise IC50 values of this compound against DNA gyrase and topoisomerase IV from a wider range of clinically relevant bacterial pathogens.

References

The Synthesis of Pazufloxacin Mesilate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a prominent chemical synthesis route for pazufloxacin mesilate, a potent fourth-generation fluoroquinolone antibiotic. The synthesis is presented in a step-by-step format, complete with experimental protocols and quantitative data to support reproducibility and process optimization.

Overview of the Synthetic Strategy

The synthesis of this compound mesilate can be efficiently achieved through a multi-step process commencing from the key intermediate, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid. This route involves a series of reactions including nucleophilic substitution, cyclopropanation, hydrolysis, Hofmann degradation to install the aminocyclopropyl moiety, and final salt formation with methanesulfonic acid.

The overall synthetic workflow is depicted in the following diagram:

The Antibacterial Efficacy of Pazufloxacin Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazufloxacin, a synthetic fluoroquinolone antibiotic, exhibits a broad spectrum of activity against a wide array of bacterial pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, with a specific focus on its efficacy against Gram-negative bacteria. This document summarizes key quantitative data, details experimental methodologies for susceptibility testing, and elucidates the underlying mechanism of action and potential resistance pathways.

Core Efficacy: In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of clinically significant Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its antibacterial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Table 1: this compound MIC Values for Key Gram-Negative Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.025[1] | 0.10[1] |

| Pseudomonas aeruginosa | 0.78[1] | 12.5[1] |

| Klebsiella pneumoniae | - | - |

| Haemophilus influenzae | - | - |

| Proteus mirabilis | - | - |

| Serratia marcescens | - | - |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Dashes indicate data not specified in the provided search results.

A study investigating clinically isolated Gram-positive and -negative bacteria found that the MIC50 and MIC90 values of this compound ranged from 0.0125 to 12.5 µg/ml and 0.025 to 100 µg/ml, respectively[2]. For Pseudomonas aeruginosa ATCC 27853, a specific MIC of 0.5 µg/mL has been reported[3].

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][4][5] This dual-targeting mechanism contributes to its potent antibacterial activity.[3][4]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By binding to and stabilizing the enzyme-DNA complex, this compound traps these enzymes, leading to the accumulation of double-stranded DNA breaks.[3][5] This irreversible damage to the bacterial chromosome ultimately results in the inhibition of DNA synthesis and cell death.

Experimental Protocols

The determination of this compound's in vitro activity is primarily achieved through standardized susceptibility testing methods. The following protocols are based on established methodologies recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in MHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted this compound. Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are also included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution Method for MIC Determination

This method involves the incorporation of the antibiotic directly into the agar medium.

-

Preparation of Agar Plates: A stock solution of this compound is prepared and added to molten Mueller-Hinton Agar at various concentrations. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: The surface of each agar plate is spot-inoculated with a standardized volume of the bacterial suspension. A control plate containing no antibiotic is also inoculated.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Mechanisms of Resistance in Gram-Negative Bacteria

The emergence of resistance to fluoroquinolones, including this compound, is a significant clinical concern. The primary mechanisms of resistance in Gram-negative bacteria include:

-

Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of this compound to its target enzymes.[5] Mutations in the quinolone resistance-determining region (QRDR) of these genes are most common.

-

Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell, thereby reducing its intracellular concentration and efficacy.[6] Several families of efflux pumps are implicated in fluoroquinolone resistance in Gram-negative bacteria.

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the influx of this compound into the cell.

Conclusion

This compound demonstrates significant in vitro activity against a broad spectrum of Gram-negative bacteria, targeting fundamental processes of DNA replication. Understanding its quantitative efficacy, mechanism of action, and the potential for resistance is crucial for its appropriate clinical application and for guiding future drug development efforts. The standardized methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other antimicrobial agents against evolving bacterial populations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. bib.irb.hr:8443 [bib.irb.hr:8443]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The In-Vivo Pharmacodynamics of Pazufloxacin: A Technical Guide

This technical guide provides a comprehensive overview of the in-vivo pharmacodynamics of pazufloxacin, a fluoroquinolone antibiotic. It is intended for researchers, scientists, and drug development professionals working in the field of infectious diseases and antimicrobial chemotherapy. This document summarizes key quantitative data from various in-vivo infection models, details the experimental protocols used in these studies, and visualizes the underlying mechanism of action and experimental workflows.

Introduction

This compound is a potent, broad-spectrum fluoroquinolone antibacterial agent.[1] Its clinical efficacy is underpinned by its pharmacokinetic and pharmacodynamic (PK/PD) properties. Understanding the pharmacodynamics of this compound in relevant in-vivo infection models is crucial for optimizing dosing regimens, predicting clinical outcomes, and combating the development of antimicrobial resistance. This guide focuses on the quantitative relationships between drug exposure and antibacterial effect in established animal models of infection.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1] The primary targets of this compound are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2]

-

In Gram-negative bacteria , the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[3]

-

In Gram-positive bacteria , the primary target is topoisomerase IV, which is essential for the separation of daughter chromosomes following DNA replication.[3]

By forming a stable complex with the enzyme and DNA, this compound traps the topoisomerase in a state where it has cleaved the DNA but cannot reseal it.[4] This leads to the accumulation of double-stranded DNA breaks, inhibition of DNA replication, and ultimately, bacterial cell death.[4]

Quantitative Pharmacodynamic Data

The efficacy of this compound in in-vivo models is best predicted by pharmacodynamic indices that relate drug exposure to the minimum inhibitory concentration (MIC) of the target pathogen. The most critical PK/PD parameters for fluoroquinolones are the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[5]

Pseudomonas aeruginosa

The neutropenic mouse thigh infection model is a well-established model for evaluating the in-vivo efficacy of antibiotics against Pseudomonas aeruginosa.

| PK/PD Parameter | Bacteriostatic Effect | 1-log10 Kill | 2-log10 Kill |

| fAUC24/MIC | 46.1[5] | 63.8[5] | 100.8[5] |

| fCmax/MIC | 5.5[5] | 7.1[5] | 10.8[5] |

Table 1: Target PK/PD values of this compound for different levels of bactericidal activity against Pseudomonas aeruginosa in the neutropenic mouse thigh infection model. [5]

Staphylococcus aureus and Streptococcus pneumoniae

Pharmacokinetic and pharmacodynamic data from a study in healthy volunteers provide insights into the potential efficacy of this compound against Staphylococcus aureus and Streptococcus pneumoniae.

| Pathogen | Dose (mg) | AUC0-24/MIC50 | Cmax/MIC50 |

| Methicillin-Sensitive Staphylococcus aureus (MSSA) | 300 | 215.36[6] | 57.52[6] |

| 500 | 309.60[6] | 81.28[6] | |

| Streptococcus pneumoniae | 300 | 107.68[6] | 28.76[6] |

| 500 | 154.80[6] | 40.64[6] |

Table 2: AUC0-24/MIC50 and Cmax/MIC50 of this compound against MSSA and S. pneumoniae. [6]

For Streptococcus pneumoniae, a free-drug AUC24/MIC ratio of >33.7 was associated with a 100% probability of a microbiological response in patients with community-acquired respiratory tract infections treated with fluoroquinolones.[7]

Experimental Protocols

The following sections detail the methodologies for key in-vivo experiments cited in the literature.

Neutropenic Mouse Thigh Infection Model

This model is a standard for preclinical evaluation of antimicrobial agents.[8]

Animals: Specific-pathogen-free mice (e.g., ICR, CD1) are typically used.[9][10]

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[11]

Bacterial Challenge: Mice are inoculated with a standardized bacterial suspension (e.g., 10^7 CFU/mL of P. aeruginosa or S. aureus) via intramuscular injection into the thigh.[5][9]

Drug Administration: this compound is typically administered subcutaneously at various doses and dosing intervals to simulate different clinical scenarios.[5]

Sample Collection and Processing: At predetermined time points (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscle is aseptically removed.[5][9] The tissue is then homogenized in a sterile saline solution.[9]

Quantification of Bacterial Load: The tissue homogenate is serially diluted and plated on appropriate agar media.[9] After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in the thigh.[9]

Pharmacokinetic Studies in Animal Models

Pharmacokinetic parameters are determined to understand the absorption, distribution, metabolism, and excretion of this compound.

Animals: Studies have been conducted in various animal models, including mice, rats, and buffalo calves.[12][13]

Drug Administration: this compound is administered via the intended clinical route (e.g., intravenous) or the route used in the efficacy model (e.g., subcutaneous).[5][12]

Sample Collection: Blood samples are collected at multiple time points after drug administration.[5]

Drug Concentration Analysis: The concentration of this compound in the plasma or serum is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[5]

Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, AUC, and half-life.[5][13]

Other In-Vivo Infection Models

While the neutropenic mouse thigh model is the most extensively described, other models have been used to evaluate the efficacy of this compound.

-

Systemic Infection Model: Mice are challenged with a lethal dose of bacteria, and the ability of this compound to protect against mortality is assessed.[14]

-

CMC Pouch Infection Model in Rats: This model simulates a localized soft tissue infection.[14]

-

Calculus Infection in Rat Bladder: This model is used to evaluate efficacy in urinary tract infections.[14]

-

Pneumonia Model in Mice: This model assesses the efficacy of this compound in respiratory tract infections.[15]

Detailed protocols and extensive quantitative data for these models are less consistently reported in the readily available literature compared to the neutropenic thigh model.

Conclusion

The in-vivo pharmacodynamics of this compound have been well-characterized, particularly against Pseudomonas aeruginosa in the neutropenic mouse thigh infection model. The PK/PD indices fAUC24/MIC and fCmax/MIC are robust predictors of its bactericidal activity. The data presented in this guide provide a strong foundation for understanding the in-vivo efficacy of this compound and for informing its clinical use. Further research to delineate the pharmacodynamics of this compound in a wider range of in-vivo models and against a broader spectrum of clinically relevant pathogens will continue to refine our understanding of this important antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Clinical pharmacokinetics/pharmacodynamics study on this compound methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics of Fluoroquinolones against Streptococcus pneumoniae in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 9. noblelifesci.com [noblelifesci.com]

- 10. imquestbio.com [imquestbio.com]

- 11. dovepress.com [dovepress.com]

- 12. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 13. Pharmacokinetics of this compound in buffalo calves after single subcutaneous administration | The Indian Journal of Animal Sciences [epubs.icar.org.in]

- 14. [In vitro and in vivo antibacterial activities of this compound mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Pharmacodynamic Target Assessment of Antofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and physicochemical properties of pazufloxacin

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Pazufloxacin

Introduction

This compound is a potent, broad-spectrum fluoroquinolone antibiotic developed for intravenous administration.[1][2] It belongs to the third generation of quinolones and exhibits significant bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics like cephalosporins and carbapenems.[1][3] Its clinical efficacy is rooted in its unique chemical structure and resulting physicochemical properties, which govern its mechanism ofaction, pharmacokinetics, and formulation development. This guide provides a comprehensive technical overview of this compound's chemical and physical characteristics for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a synthetic, tricyclic, fluorinated quinolone derivative. A key structural feature is the 1-aminocyclopropyl substituent at the C-10 position, which contributes to its potent broad-spectrum activity.[1][4] The molecule is chiral, with the (S)-enantiomer being the active form. It is often used clinically as a methanesulfonate salt (this compound mesylate) to improve its aqueous solubility.[3][5]

Table 1: Chemical Identifiers for this compound and this compound Mesylate

| Identifier | This compound | This compound Mesylate |

| IUPAC Name | (3S)-10-(1-Aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[5] | (2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |

| CAS Number | 127045-41-4[5][6] | 163680-77-1[5][7] |

| Molecular Formula | C₁₆H₁₅FN₂O₄[5][6] | C₁₇H₁₉FN₂O₇S[7] |

| Synonyms | T-3761[5][6] | T-3762, Pazucross[2] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The data for this compound and its mesylate salt are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks |

| Molecular Weight | 318.30 g/mol [5][6] | This compound (Free Acid) |

| 414.41 g/mol [5][7] | This compound Mesylate | |

| Appearance | Crystals[5] | This compound (Free Acid) |

| White to off-white crystalline powder, Colorless prisms[4][5] | This compound Mesylate | |

| Melting Point | 269-271.5 °C[5] | This compound (Free Acid) |

| >255 °C (decomposition)[7], 258-259 °C (decomposition)[5] | This compound Mesylate | |

| Solubility | This compound Mesylate: | |

| Water: >200 mg/mL (at 25°C)[5], ≥ 100 mg/mL[8] | Highly soluble | |

| DMSO: 100 mg/mL[8], 82 mg/mL[2] | Very soluble | |

| Ethanol: 7 mg/mL[2] | Slightly soluble | |

| Lipophilicity (LogP) | -0.8 (XLogP3)[6] | This is a computed value, indicating hydrophilicity. |

| pKa | Not available in cited literature. | As a compound with carboxylic acid and amino groups, it will have at least two pKa values. Its solubility and absorption are pH-dependent. |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase is the primary target in Gram-negative bacteria and is responsible for introducing negative supercoils into the DNA, which is necessary to relieve torsional stress during replication.

-

Topoisomerase IV is the main target in Gram-positive bacteria and is critical for separating interlinked daughter chromosomes following replication.

By binding to the enzyme-DNA complex, this compound stabilizes it, which leads to double-strand breaks in the bacterial chromosome, inhibiting DNA synthesis and ultimately causing bacterial cell death.[6]

Caption: Mechanism of Action of this compound.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Standardized protocols are employed to ensure data reliability and reproducibility.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

This method determines the thermodynamic solubility of a compound and is a standard protocol for Biopharmaceutics Classification System (BCS) studies.[9][10]

-

Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as the dissolution media.[10] The temperature should be maintained at 37 ± 1 °C.[10]

-

Addition of Compound: Add an excess amount of the solid API to a vial containing a known volume of the buffer.[11] The amount should be sufficient to form a suspension and ensure saturation.[11]

-

Equilibration: Seal the vials and agitate them in a mechanical shaker or orbital incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not adsorb the drug).[10]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to confirm it has not shifted significantly.[11]

Determination of Partition Coefficient (logP) (Shake-Flask Method)

The n-octanol/water partition coefficient (logP) is a measure of a drug's lipophilicity and is a critical parameter for predicting its absorption and distribution.[13][14] The shake-flask method is the gold standard for its experimental determination.[15][16]

Caption: Workflow for logP Determination (Shake-Flask).

-

Solvent Preparation: Prepare the two immiscible phases, n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing them to separate.[15][17]

-

Dissolution: Dissolve a precisely weighed amount of this compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Combine known volumes of the drug-containing phase and the empty phase in a separatory funnel or vial. Shake the mixture vigorously for a set period to allow the drug to partition between the two phases until equilibrium is reached.[18]

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation can be used to break up any emulsions.[19]

-

Concentration Analysis: Withdraw a sample from each phase and determine the concentration of this compound, typically by HPLC or UV-Vis spectroscopy.[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a drug at different physiological pHs, which affects solubility and permeability. Potentiometric titration is a highly accurate method for its determination.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in high-purity water. If solubility is limited, a co-solvent like methanol may be used, and the apparent pKa is extrapolated back to 0% co-solvent.

-

Titration Setup: Place the solution in a thermostated vessel (e.g., at 25 °C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) using a precision burette. For a molecule like this compound with both acidic (carboxylic acid) and basic (amino) groups, titration will be performed from a low pH to a high pH (or vice-versa) to determine both pKa values.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

pKa Calculation: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and from there, the half-equivalence point.[20]

References

- 1. This compound | 127045-41-4 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [drugfuture.com]

- 6. This compound | C16H15FN2O4 | CID 65957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound mesilate CAS#: 163680-77-1 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 13. dev.drugbank.com [dev.drugbank.com]

- 14. acdlabs.com [acdlabs.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. diposit.ub.edu [diposit.ub.edu]

- 20. researchgate.net [researchgate.net]

The Post-Antibiotic Effect of Pazufloxacin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the post-antibiotic effect (PAE) of pazufloxacin, a potent fluoroquinolone antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available research, experimental methodologies, and quantitative data surrounding this critical pharmacodynamic parameter.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the persistent suppression of bacterial growth that continues after a brief exposure of the microorganisms to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). A significant PAE allows for less frequent dosing intervals without compromising therapeutic efficacy, a crucial consideration in clinical practice. This compound, a member of the fluoroquinolone class, is known to exhibit a notable PAE.

This compound exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This mechanism of action contributes to its potent antimicrobial activity and the induction of a post-antibiotic effect.

Quantitative Data on the Post-Antibiotic Effect of this compound

While direct, quantitative data on the duration of this compound's PAE is limited in publicly available English-language literature, research indicates its superiority over other classes of antibiotics. One study demonstrated that the PAE of this compound in Pseudomonas aeruginosa was superior to that of imipenem (IPM) and ceftazidime (CAZ)[1].

To provide a comprehensive overview, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key bacterial strains, which are crucial for the design and interpretation of PAE studies.

| Bacterial Species | Strain | MIC (μg/mL) | Reference |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 | [2] |

| Pseudomonas aeruginosa | Clinical Isolates (MIC90) | 12.5 | [3] |

| Staphylococcus aureus | Quinolone Susceptible (MIC90) | 0.2 | [1] |

| Streptococcus agalactiae | Clinical Isolates (MIC50) | 3.13 | [3] |

| Escherichia coli | Clinical Isolates (MIC90) | 0.10 | [3] |

| Gardnerella vaginalis | Clinical Isolates (MIC90) | 6.25 | [3] |

| Peptostreptococcus magnus | Clinical Isolates (MIC90) | 25 | [3] |

| Bacteroides fragilis | Clinical Isolates (MIC90) | 12.5 | [3] |

| Prevotella bivia | Clinical Isolates (MIC90) | 25 | [3] |

Experimental Protocols for PAE Determination

The determination of the in vitro PAE of fluoroquinolones like this compound generally follows a standardized methodology. The following protocol is a synthesis of commonly employed techniques in the field.

General Experimental Workflow

Detailed Methodological Steps

-

Bacterial Culture Preparation: A standardized inoculum of the test bacterium is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth (typically 10^5 to 10^6 CFU/mL).

-

Antibiotic Exposure: this compound is added to the bacterial culture at a predetermined concentration, often a multiple of the MIC (e.g., 10x MIC). The culture is then incubated for a specified period, usually 1 to 2 hours, at 37°C. A control culture without the antibiotic is incubated under the same conditions.

-

Drug Removal: The antibiotic is removed from the test culture. This is commonly achieved by centrifugation to pellet the bacteria, followed by washing the pellet with sterile, pre-warmed saline or broth. This washing step is typically repeated to ensure complete removal of the drug.

-

Regrowth Monitoring: The washed bacterial pellet is resuspended in fresh, pre-warmed, antibiotic-free broth to the original volume. Both the test and control cultures are then incubated further. Viable bacterial counts (CFU/mL) are determined at regular intervals (e.g., every hour) from both cultures using standard plating techniques.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

-

T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 from the count immediately after drug removal.

-

C is the time required for the viable count in the unexposed control culture to increase by 1 log10 from the initial count after the same handling procedures.

-

Mechanism of Action and PAE

The prolonged suppressive effect of this compound on bacterial growth, even after its removal, is intrinsically linked to its mechanism of action.

By binding to and inhibiting DNA gyrase and topoisomerase IV, this compound causes damage to bacterial DNA and disrupts essential cellular processes. Even after the extracellular concentration of the drug is negligible, the damage inflicted may require a significant amount of time for the surviving bacteria to repair, leading to the observed post-antibiotic effect.

Conclusion

This compound demonstrates a significant post-antibiotic effect, a key pharmacodynamic property that contributes to its clinical utility. While further research is needed to quantify the precise duration of its PAE against a broader range of clinically relevant bacteria, the existing evidence underscores its potential for effective bacterial eradication with optimized dosing regimens. The standardized experimental protocols outlined in this guide provide a framework for future investigations into the PAE of this compound and other fluoroquinolones.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Pazufloxacin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[2][3][4] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in both preclinical research and clinical practice. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This value is fundamental for assessing the potency of the antibiotic, monitoring the emergence of resistance, and guiding therapeutic decisions.

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, in accordance with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action of this compound

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3][6] The binding of this compound to these enzymes stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death.[2][4]

Caption: Mechanism of action of this compound.

Data Presentation: this compound MIC Values

The following tables summarize the MIC values of this compound against a range of clinically relevant bacteria. These values are compiled from various studies and are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

| Gram-Positive Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.1 | 0.2 |

| Staphylococcus aureus (MRSA) | 0.78 | 6.25 |

| Streptococcus pneumoniae | 0.5 | 1 |

| Enterococcus faecalis | 0.78 | 3.13 |

| Gram-Negative Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.05 | 0.2 |

| Klebsiella pneumoniae | 0.1 | 0.78 |

| Pseudomonas aeruginosa | 1.56 | 12.5 |

| Haemophilus influenzae | ≤0.025 | 0.05 |

Note: MIC values can vary depending on the specific strains tested and the methodology used.

Experimental Protocols

Broth Microdilution Method

This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) (for stock solution preparation)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland densitometer

-

Micropipettes and sterile tips

Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to a concentration of 1280 µg/mL. Further dilutions should be made in CAMHB.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the 1280 µg/mL this compound solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

-

The eleventh well in each row will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 10 µL of the diluted bacterial suspension to each well (except the sterility control wells).

-

Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.

Materials:

-

This compound powder

-

DMSO

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline or PBS

-

Incubator (35°C ± 2°C)

-

Inoculator (e.g., multipoint replicator)

Protocol:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound solutions in sterile water or buffer at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C.

-

Add 1 part of each this compound dilution to 9 parts of molten MHA to achieve the final desired concentrations.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

Prepare a control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Spot-inoculate the prepared bacterial suspension onto the surface of the this compound-containing agar plates and the control plate using an inoculator.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.

-

Quality Control

For both methods, it is essential to perform quality control using standard reference strains with known MIC values for this compound. Recommended QC strains include:

-

Escherichia coli ATCC 25922

-

Staphylococcus aureus ATCC 29213

-

Pseudomonas aeruginosa ATCC 27853

-

Enterococcus faecalis ATCC 29212

-

Streptococcus pneumoniae ATCC 49619

The obtained MIC values for these strains should fall within the acceptable ranges established by CLSI or EUCAST.[7]

Caption: Experimental workflow for MIC determination.

References

- 1. [In vitro and in vivo antibacterial activities of this compound mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 7. szu.gov.cz [szu.gov.cz]

Application Notes and Protocols for Pazufloxacin in In Vivo Murine Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages, experimental protocols, and relevant pharmacological data for the use of pazufloxacin in in vivo murine studies. The information is intended to assist in the design and execution of preclinical research involving this fluoroquinolone antibiotic.

Overview of this compound

This compound is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This dual-target mechanism contributes to its bactericidal activity and a lower propensity for the development of resistance. In murine models, this compound has demonstrated efficacy in various infection models, making it a valuable tool for preclinical antibacterial research.

Recommended Dosages

The appropriate dosage of this compound in murine studies is dependent on the infection model, the pathogen's susceptibility (Minimum Inhibitory Concentration - MIC), and the route of administration. The following table summarizes dosages reported in the literature for specific murine infection models.

Table 1: Recommended this compound Dosages for In Vivo Murine Studies

| Infection Model | Mouse Strain | Route of Administration | Dosage Range (mg/kg) | Dosing Regimen | Reference(s) |

| Thigh Infection (Pseudomonas aeruginosa) | Neutropenic ddY | Subcutaneous (SC) | 2.5 - 40 | Single dose or fractionated doses (e.g., every 6, 8, 12, or 24 hours) | [1][2][3] |

| Systemic Infection (S. aureus, P. aeruginosa) | Cyclophosphamide-treated mice | Not specified | Efficacious, but specific dose not detailed in abstract | Not specified | [4][5] |

| Pharmacokinetic Studies | Not specified | Intravenous (IV) | 10 | Single dose | [6] |

Note: Dosages should be optimized based on the specific experimental conditions, including the bacterial strain and its MIC for this compound.

Pharmacokinetic and Pharmacodynamic Parameters

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is crucial for designing effective dosing regimens. The efficacy of fluoroquinolones is often correlated with the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) or the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).

Table 2: Pharmacokinetic Parameters of this compound in Neutropenic Mice (Subcutaneous Administration)

| Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋∞ (µg·h/mL) |

| 2.5 | 0.63 | 1.35 |

| 10 | 2.51 | 5.40 |

| 40 | 10.03 | 21.6 |

| Data from a study using a P. aeruginosa thigh infection model in neutropenic mice.[2] |

In a P. aeruginosa thigh infection model, the target values for fAUC24/MIC were determined to be 46.1 for a bacteriostatic effect and 100.8 for a 2-log10 reduction in bacterial count.[1][7] The corresponding fCmax/MIC values were 5.5 for stasis and 10.8 for a 2-log10 kill.[1][8]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mice, as well as a common infection model.

Preparation of this compound for Injection

This compound mesylate is available as a powder for injection. For research purposes, it can be dissolved in a sterile vehicle suitable for parenteral administration.

-

Vehicle: Sterile Water for Injection or 0.9% saline are commonly used vehicles.[9]

-

Preparation:

-

Under aseptic conditions (e.g., in a laminar flow hood), calculate the required amount of this compound mesylate based on the desired dose and the number of animals.

-

Reconstitute the this compound mesylate powder with the appropriate volume of the chosen sterile vehicle to achieve the desired final concentration.

-

Ensure the powder is completely dissolved. The solution should be clear.

-

If not for immediate use, store the solution as recommended by the manufacturer, typically protected from light.

-

Administration Protocols

a) Subcutaneous (SC) Injection

This is a common and relatively simple route of administration for mice.

-

Procedure:

-

Restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.

-

Create a "tent" of skin in the dorsal neck or flank region.

-

Insert a sterile needle (typically 25-27 gauge) at the base of the tented skin, parallel to the body.[10]

-

Gently aspirate to ensure the needle is not in a blood vessel.

-

Inject the calculated volume of the this compound solution. The maximum recommended injection volume per site is typically 5 mL/kg.[11]

-

Withdraw the needle and return the mouse to its cage.

-

b) Intravenous (IV) Injection

This route provides rapid and complete bioavailability. The lateral tail vein is the most common site for IV injections in mice.

-

Procedure:

-

Warm the mouse to dilate the tail veins, for example, by placing it under a warming lamp.

-

Place the mouse in a suitable restrainer that allows access to the tail.

-

Identify one of the lateral tail veins.

-

Insert a sterile needle (typically 27-30 gauge) into the vein, bevel up. A successful insertion is often indicated by a "flash" of blood in the needle hub.

-

Slowly inject the this compound solution. The maximum recommended bolus injection volume is 5 mL/kg.[11]

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Murine Thigh Infection Model Protocol (Pseudomonas aeruginosa)

This is a well-established model for evaluating the efficacy of antimicrobial agents.[1][2]

-

Induction of Neutropenia: To mimic an immunocompromised state, mice (e.g., ddY strain) are often rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg for 4 days followed by 100 mg/kg for 1 day).[1]

-

Inoculation: Anesthetize the mice. Inject a logarithmic-phase culture of P. aeruginosa (e.g., 10^6 - 10^7 CFU in 0.1 mL) into the thigh muscle of one hind limb.

-

Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous).

-

Efficacy Assessment: At a specified time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture (CFU counting). The efficacy is determined by the reduction in bacterial load compared to untreated control animals.

Safety and Toxicology

This compound is generally considered to have a good safety profile. However, as with other fluoroquinolones, potential adverse effects should be considered.

-

Convulsant Activity: One study in mice showed that this compound mesylate has a remarkably weak convulsant activity. High intravenous doses (up to 200 mg/kg) did not induce convulsions, except when a very high dose (200 mg/kg) was combined with a high oral dose of aspirin (600 mg/kg).[12]

-

General Toxicity: While specific murine toxicity studies at therapeutic doses are not extensively detailed in the provided search results, fluoroquinolones as a class can be associated with gastrointestinal, central nervous system, and musculoskeletal side effects.[5][13] Researchers should monitor animals for any signs of distress, changes in behavior, or adverse reactions following administration.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for in vivo efficacy studies.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow.

References

- 1. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. [In vitro and in vivo antibacterial activities of this compound mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Repeated Oral Administration of this compound Mesylate and Meloxicam on the Antioxidant Status in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101381372A - this compound mesylate and preparation method of powder for injection - Google Patents [patents.google.com]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 12. [Drug interactions between nonsteroidal anti-inflammatory drug and this compound mesilate, a new quinolone antibacterial agent for intravenous use: convulsions in mice after intravenous or intracerebroventricular administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is this compound Mesilate used for? [synapse.patsnap.com]

Application Notes and Protocols: Intravenous Administration of Pazufloxacin in Animal Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its intravenous formulation is particularly valuable for treating severe and systemic infections. These application notes provide a comprehensive overview of the intravenous use of this compound in various animal infection models, summarizing key efficacy data and detailing experimental protocols to guide researchers in their preclinical studies.

I. Efficacy of Intravenous this compound in Animal Infection Models

The therapeutic efficacy of intravenously administered this compound has been demonstrated in several animal models of bacterial infection. The data presented below summarizes its activity against various pathogens in murine and rat models, often showing superior or equivalent efficacy compared to other antibiotics.

Table 1: Therapeutic Efficacy of Intravenous this compound in Murine Systemic Infection Models

| Animal Model | Pathogen | This compound Mesilate Dose | Comparator | Outcome | Reference |

| Cyclophosphamide-treated mice | Staphylococcus aureus | Not specified | Ceftazidime (CAZ) | Superior therapeutic activity to CAZ | [1][2][3] |

| Cyclophosphamide-treated mice | Pseudomonas aeruginosa | Not specified | Ceftazidime (CAZ) | Superior therapeutic activity to CAZ | [1][2][3] |

| High challenge dose mice | S. aureus & P. aeruginosa | Not specified | Ceftazidime (CAZ) | Superior therapeutic activity to CAZ | [1][2][3] |

| Systemic infection mice | Gram-positive & Gram-negative bacteria | Not specified | Ceftazidime (CAZ) | 1.45 to 496-fold superior to CAZ | [4] |

Table 2: Efficacy of Intravenous this compound in Other Animal Infection Models

| Animal Model | Infection Type | Pathogen(s) | This compound Mesilate Dose | Outcome | Reference |

| Rat | Intraperitoneal infection | Not specified | Not specified | More excellent therapeutic effect than p.o. and s.c. administration | [1][2][3] |

| Rat | CMC pouch infection | S. aureus & P. aeruginosa | Not specified | Superior therapeutic activity to ceftazidime | [1][2][3] |

| Rat | Calculus bladder infection | S. aureus & P. aeruginosa | Not specified | Superior therapeutic activity to ceftazidime | [1][2][3] |

| Rat | Uterine endometritis | Escherichia coli & Bacteroides fragilis | 10 or 20 mg/kg, i.v., b.i.d., 3 days | Significantly decreased viable cell counts in the adnexa compared to ceftazidime | [5] |

II. Pharmacokinetic and Pharmacodynamic Parameters

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is crucial for optimizing dosing regimens. The following tables summarize key PK/PD parameters observed in animal models.

Table 3: Single-Dose Pharmacokinetics of this compound in Infected Neutropenic Mice

| Dose (mg/kg, s.c.)* | Cmax (µg/mL) | AUC₀₋∞ (µg·h/mL) |

| 2.5 | 0.63 | 1.35 |

| 10 | Not specified | Not specified |

| 40 | 10.03 | 21.6 |

| Note: While this study used subcutaneous administration, it provides valuable pharmacokinetic data in a murine infection model.[6] |

Table 4: Pharmacodynamic Indices of this compound against P. aeruginosa in a Murine Thigh Infection Model

| PD Parameter | Stasis | 1-log₁₀ Kill | 2-log₁₀ Kill (Maximum Kill) |

| fAUC₂₄/MIC | 46.1 | 63.8 | 100.8 |

| fCmax/MIC | 5.5 | 7.1 | 10.8 |

| fAUC₂₄/MIC: ratio of the area under the free concentration-time curve at 24 hours to the minimum inhibitory concentration. fCmax/MIC: ratio of the maximum free concentration to the MIC.[6] |

III. Experimental Protocols

The following are detailed protocols for establishing animal infection models and the intravenous administration of this compound.

Protocol 1: Murine Thigh Infection Model

This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents against localized bacterial infections.

Materials:

-

Specific pathogen-free mice

-

Pathogen of interest (e.g., Pseudomonas aeruginosa)

-

Anesthetic (e.g., isoflurane)

-

Cyclophosphamide (for inducing neutropenia, if required)

-

This compound solution for injection

-

Sterile saline

-

Sterile syringes and needles (27-30 G)

-

Calipers

Procedure:

-

Induction of Neutropenia (Optional): To mimic conditions in immunocompromised patients, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide prior to infection.

-

Bacterial Inoculum Preparation: Prepare a logarithmic-phase culture of the desired bacterial strain. Centrifuge and wash the bacterial pellet with sterile saline, then resuspend to the desired concentration (e.g., 10⁶ CFU/mL).

-

Infection: Anesthetize the mice. Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of one of the hind limbs.

-

Drug Administration: At a predetermined time post-infection (e.g., 2 hours), administer this compound intravenously via the lateral tail vein as described in Protocol 3.

-

Efficacy Assessment: At various time points post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture on appropriate agar plates. The efficacy is determined by the reduction in bacterial load compared to untreated controls.

Protocol 2: Rat Uterine Endometritis Model

This model is useful for studying polymicrobial infections of the female genital tract.[5]

Materials:

-

Female rats

-

Pathogens (e.g., Escherichia coli and Bacteroides fragilis)

-

This compound solution for injection

-

Ceftazidime solution for injection (as a comparator)

-

Sterile syringes and needles

Procedure:

-

Bacterial Inoculation: Prepare a mixed inoculum of the desired aerobic and anaerobic bacteria (e.g., 10⁷ CFU/rat of each organism).

-

Infection: Under anesthesia, surgically expose the uterus and inject the bacterial suspension directly into the uterine horns.

-

Treatment: Begin intravenous administration of this compound (e.g., 10 or 20 mg/kg, twice daily for 3 days) or a comparator antibiotic at a specified time post-infection.

-

Outcome Measurement: After the treatment period, euthanize the rats. Aseptically collect the uterine corpus, cervix, and adnexa. Homogenize the tissues and perform quantitative cultures to determine the viable cell counts of the infecting organisms.

Protocol 3: Intravenous (Tail Vein) Administration in Mice

This is a standard procedure for delivering substances directly into the systemic circulation of mice.[7][8][9][10]

Materials:

-

Mouse restrainer

-

Heat lamp or warming pad

-

Sterile syringes (0.3-1.0 mL) with fine-gauge needles (27-30 G)

-

This compound solution for injection

-

70% isopropyl alcohol

-

Sterile gauze

Procedure:

-

Animal Preparation: Place the mouse in a restrainer. To facilitate vein visualization and access, warm the tail using a heat lamp or warming pad. This causes vasodilation of the tail veins.

-

Vein Identification: The two lateral tail veins are the preferred sites for injection.

-

Injection Site Disinfection: Clean the tail with 70% isopropyl alcohol.

-

Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

-

Drug Injection: Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not correctly positioned in the vein. In such a case, withdraw the needle and attempt the injection at a more proximal site on the tail.

-

Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.

IV. Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in animal infection models.

References

- 1. [In vitro and in vivo antibacterial activities of this compound mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic effects of an injectable new quinolone, this compound, against polymicrobial infections in the uterine endometritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. research.vt.edu [research.vt.edu]

Application of Pazufloxacin in Legionella Research: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pazufloxacin, a fluoroquinolone antibiotic, in Legionella research. This compound has demonstrated potent in vitro activity against various Legionella species, making it a valuable tool for studying this pathogenic bacterium.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] By binding to these enzymes, this compound induces double-strand breaks in the bacterial DNA, which inhibits cell division and ultimately leads to bacterial cell death.[1] This mechanism of action is effective against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1]

Data Presentation: In Vitro Efficacy of this compound Against Legionella

The following tables summarize the in vitro activity of this compound against Legionella species compared to other antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics Against 76 Legionella spp. Strains [3][4][5]

| Antibiotic | MIC90 (mg/L) |

| This compound | 0.032 |

| Tosufloxacin | 0.016 |

| Levofloxacin | 0.032 |

| Ciprofloxacin | 0.032 |

| Garenoxacin | 0.032 |

| Erythromycin | 2.0 |

| Clarithromycin | 0.125 |

| Azithromycin | 2.0 |

MIC90: The concentration of the drug at which 90% of the tested isolates are inhibited.

Table 2: Minimal Extracellular Concentrations (MIECs) Inhibiting Intracellular Growth of L. pneumophila SG1 (80-045 strain) [3][4]

| Antibiotic | MIEC (mg/L) |

| This compound | 0.063 |

| Tosufloxacin | 0.004 |

| Levofloxacin | 0.016 |

| Ciprofloxacin | 0.032 |

| Garenoxacin | 0.008 |

MIEC: The minimal extracellular concentration of the drug that inhibits the intracellular growth of the bacteria.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound against Legionella are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of Legionella.[3][4]

Materials:

-

Legionella isolates

-

Buffered Yeast Extract (BYE) broth

-

This compound stock solution

-

96-well microtiter plates

-

Incubator (37°C)

-

Spectrophotometer or plate reader

Procedure:

-

Bacterial Suspension Preparation: Culture Legionella isolates on Buffered Charcoal Yeast Extract (BCYE) agar. Prepare a bacterial suspension in BYE broth and adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution of this compound: Prepare serial twofold dilutions of this compound in BYE broth in a 96-well microtiter plate.

-